N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide is a benzamide derivative characterized by a pyrimidine core substituted with an imidazole ring at the 2-position and a 2,6-difluorobenzamide group at the 5-position. This structural configuration distinguishes it from other benzamide-based compounds, particularly in agrochemical applications.
Properties
IUPAC Name |
2,6-difluoro-N-(2-imidazol-1-ylpyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N5O/c15-10-2-1-3-11(16)12(10)13(22)20-9-6-18-14(19-7-9)21-5-4-17-8-21/h1-8H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFRUDKBAAQXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CN=C(N=C2)N3C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia.
Pyrimidine Ring Formation: The pyrimidine ring is often synthesized through the condensation of appropriate aldehydes with urea or thiourea.
Coupling Reaction: The imidazole and pyrimidine rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of Difluorobenzamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the difluorobenzamide moiety.
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets kinases involved in cell proliferation and survival pathways.
Pathways Involved: The compound inhibits the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of benzamide derivatives with pesticidal properties. Below is a comparative analysis with structurally and functionally related compounds, based on substituent variations, applications, and research findings.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Activity :
- The imidazole-pyrimidine group in the target compound may enhance binding to insect cytochrome P450 enzymes compared to chlorinated or fluorinated aryl groups in teflubenzuron or hexaflumuron .
- Fluorine atoms in 2,6-difluorobenzamide improve metabolic stability across all compounds, reducing degradation in biological systems .
Environmental and Safety Profiles: Diflubenzuron is classified as a marine pollutant (UN3082) due to its persistence, whereas compounds like hexaflumuron exhibit lower aqueous solubility, reducing leaching risks .
Mode of Action :
- While teflubenzuron and diflubenzuron act as chitin synthesis inhibitors, the target compound’s imidazole-pyrimidine core suggests a possible dual mechanism , combining chitin disruption and enzymatic interference .
Biological Activity
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of an imidazole ring, a pyrimidine moiety, and a difluorobenzamide group. Its molecular formula is , and it has a molecular weight of approximately 270.24 g/mol. The presence of fluorine atoms is expected to enhance its lipophilicity and bioavailability.
Inhibition of Enzymatic Activity:
Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases and enzymes involved in cancer progression. For instance, studies have shown that imidazole derivatives can inhibit Phosphoinositide-Dependent Kinase-1 (PDK1), which plays a crucial role in cell proliferation and survival pathways. This inhibition can lead to reduced phosphorylation of downstream targets such as AKT, ultimately inducing apoptosis in cancer cells .
Antitumor Activity:
In vitro studies have demonstrated that benzamide derivatives can exhibit antitumor effects by disrupting cellular signaling pathways. For example, compounds structurally related to this compound have been shown to inhibit cell growth in various cancer cell lines by targeting specific kinases associated with tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole Ring | Enhances binding affinity to target enzymes |
| Pyrimidine Moiety | Contributes to selectivity for specific kinase targets |
| Difluorobenzamide Group | Increases lipophilicity and stability |
The combination of these features allows the compound to effectively interact with biological targets, enhancing its potential as a therapeutic agent.
Case Studies
Study 1: PDK1 Inhibition
A recent study investigated the effects of similar imidazole-containing compounds on PDK1 activity. The results indicated that these compounds could significantly inhibit PDK1 at nanomolar concentrations, leading to decreased phosphorylation of AKT and subsequent apoptosis in cancer cells .
Study 2: Antitumor Efficacy
Another study focused on the antitumor efficacy of benzamide derivatives in vivo. Compounds similar to this compound were administered to tumor-bearing mice, resulting in significant tumor size reduction without noticeable toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
